3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine typically involves the reaction of 1-benzylpiperidine with isopropylamine under controlled conditions. The process may include steps such as:
Formation of the Piperidine Ring: Starting with benzylamine and a suitable ketone, the piperidine ring is formed through a cyclization reaction.
N-Alkylation: The piperidine derivative is then alkylated using isopropylamine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares a similar piperidine core structure and is used in the synthesis of fentanyl-based analgesics.
3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Another piperidine derivative with potential pharmacological activities.
Uniqueness
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives. Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C18H30N2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H30N2/c1-16(2)19-12-6-9-17-10-13-20(14-11-17)15-18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,6,9-15H2,1-2H3 |
InChI Key |
UFFURBJZEJEQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.